molecular formula C20H24N4O6 B2974543 5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219902-80-3

5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2974543
CAS No.: 1219902-80-3
M. Wt: 416.434
InChI Key: ZPQOSWFDOXMAFM-UHFFFAOYSA-N
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Description

5-(3-Methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound featuring a pyrazolo[4,3-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4,5-Trimethoxyphenyl Group: This can be achieved through nucleophilic substitution reactions where the trimethoxyphenyl group is introduced to the core structure.

    Attachment of the 3-Methoxypropyl Group: This step usually involves alkylation reactions using 3-methoxypropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions typically involve strong acids or bases, depending on the substituent being introduced.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups like nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, the compound’s 3,4,5-trimethoxyphenyl group is of particular interest due to its known bioactivity. Compounds with this group have shown potential as anti-cancer agents, anti-inflammatory agents, and inhibitors of various enzymes .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action for compounds containing the 3,4,5-trimethoxyphenyl group often involves the inhibition of key enzymes or receptors. For example, these compounds can inhibit tubulin polymerization, which is crucial for cell division, making them potential anti-cancer agents . They may also interact with other molecular targets such as heat shock proteins and various kinases, affecting multiple signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide apart is its specific combination of functional groups, which may confer unique bioactivity profiles and chemical reactivity. The presence of both the pyrazolo[4,3-c]pyridine core and the 3,4,5-trimethoxyphenyl group provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6/c1-27-7-5-6-24-10-13(17-14(11-24)20(26)23-22-17)19(25)21-12-8-15(28-2)18(30-4)16(9-12)29-3/h8-11H,5-7H2,1-4H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQOSWFDOXMAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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